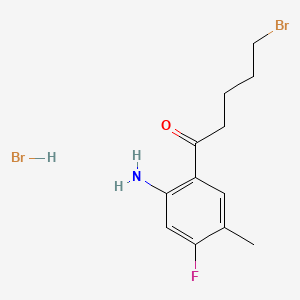
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide is a chemical compound with the molecular formula C12H15NOFBr·HBr. It is used primarily in scientific research and is known for its unique structural properties, which include a brominated pentanone chain and a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide typically involves a multi-step process. One common method starts with the bromination of 5-pentanone, followed by the introduction of the amino-fluoro-methylphenyl group through a series of substitution reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide involves its interaction with specific molecular targets. The amino and fluoro groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The brominated pentanone chain can also participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-5-fluoro-4-methylphenyl)ethan-1-one
- 5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide
Uniqueness
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide is unique due to its specific combination of functional groups and structural features. The presence of both an amino-fluoro-methylphenyl group and a brominated pentanone chain provides distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2-amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.BrH/c1-8-6-9(11(15)7-10(8)14)12(16)4-2-3-5-13;/h6-7H,2-5,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPBFDPTHVLWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)C(=O)CCCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
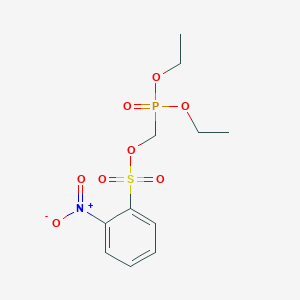
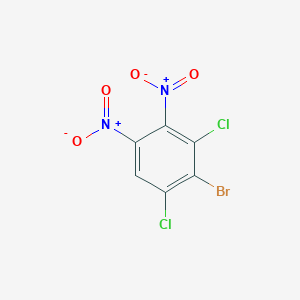
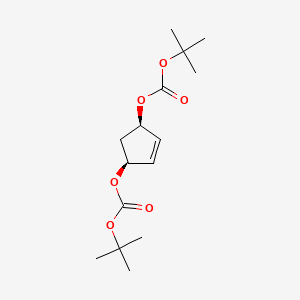
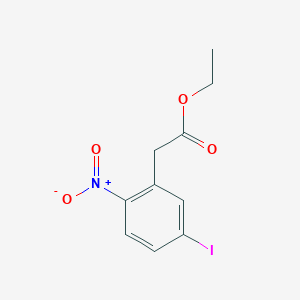
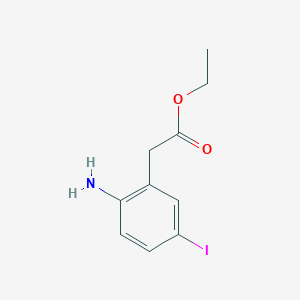
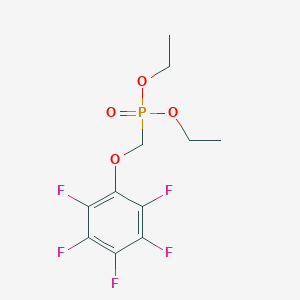
![(R)-2-Fluoro-5-methyl-N-(4-(4-(morpholin-2-ylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)benzenesulfonamide hydrochloride](/img/structure/B8242395.png)
![(2S,5R)-1-[2-[(2S,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane](/img/structure/B8242404.png)
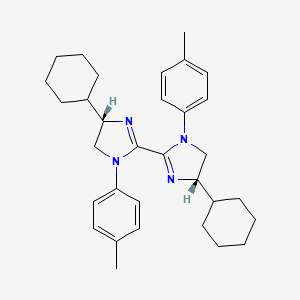
![2-Methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine hydrochloride](/img/structure/B8242423.png)
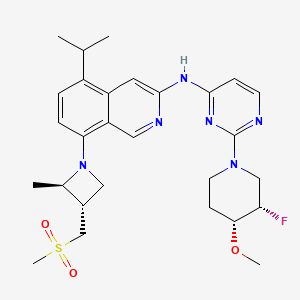
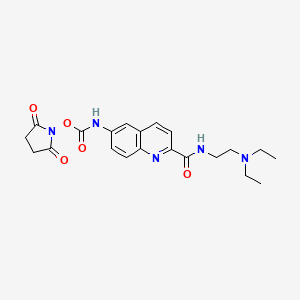
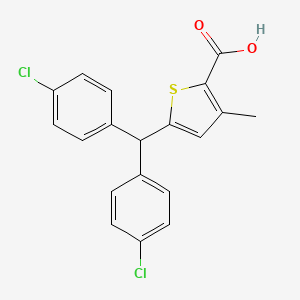
![N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8242459.png)
